molecular formula C18H19NO3 B5703556 2-(4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide

2-(4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B5703556
M. Wt: 297.3 g/mol
InChI Key: ULEJZBZGQNGIEW-UHFFFAOYSA-N
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Description

2-(4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide is an organic compound with a complex structure that includes a formyl group, a phenoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of 4-formylphenol, which is then reacted with 2-(propan-2-yl)phenylamine to form the desired acetamide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over the reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: 2-(4-carboxyphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide.

    Reduction: 2-(4-hydroxyphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenoxy and acetamide groups may also contribute to the compound’s overall biological activity by interacting with hydrophobic or polar regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-hydroxyphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide
  • 2-(4-carboxyphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide
  • 2-(4-methoxyphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide

Uniqueness

2-(4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This allows for specific chemical modifications and interactions that are not possible with the hydroxyl, carboxyl, or methoxy derivatives.

Properties

IUPAC Name

2-(4-formylphenoxy)-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13(2)16-5-3-4-6-17(16)19-18(21)12-22-15-9-7-14(11-20)8-10-15/h3-11,13H,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEJZBZGQNGIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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